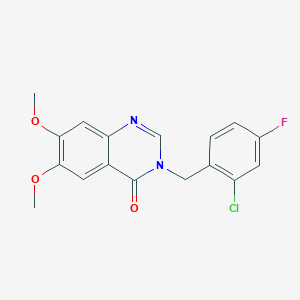

3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C17H14ClFN2O3 |

|---|---|

Molecular Weight |

348.8 g/mol |

IUPAC Name |

3-[(2-chloro-4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one |

InChI |

InChI=1S/C17H14ClFN2O3/c1-23-15-6-12-14(7-16(15)24-2)20-9-21(17(12)22)8-10-3-4-11(19)5-13(10)18/h3-7,9H,8H2,1-2H3 |

InChI Key |

FTCOGGOLSNYYSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=C(C=C(C=C3)F)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Construction

The quinazolinone ring is synthesized through cyclocondensation of 2-aminobenzoic acid derivatives with urea or its analogs. For example, 6,7-dimethoxy substitution is achieved by starting with 3,4-dimethoxy-substituted precursors. Patent literature describes the nitration of 3,4-dimethoxyacetophenone to yield 2-nitro-4,5-dimethoxyacetophenone, followed by reductive cyclization to form the quinazolinone core.

Benzyl Group Introduction

The 2-chloro-4-fluorobenzyl moiety is introduced via alkylation using 2-chloro-4-fluorobenzyl chloride in the presence of a base such as NaHCO₃. This step is critical for regioselectivity, as competing reactions at other positions of the quinazolinone ring can reduce yields.

Step-by-Step Methodologies and Reaction Optimization

Starting Materials and Precursors

Key intermediates include:

Table 1: Representative Starting Materials and Their Sources

Quinazolinone Alkylation

The alkylation step involves reacting 6,7-dimethoxyquinazolin-4(3H)-one with 2-chloro-4-fluorobenzyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions. A representative procedure from PMC involves:

Alternative Pathways: Reductive Amination

Patent data describes an alternative route using reductive amination of nitro intermediates. For instance, 2-nitro-4,5-dimethoxyacetophenone is condensed with N,N-dimethylformamide dimethyl acetal, followed by catalytic hydrogenation to yield the quinazolinone core before benzylation.

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and chromatographic methods:

Spectroscopic Data

Table 2: Comparative Analytical Data for this compound

| Parameter | Reported Value | Method | Reference |

|---|---|---|---|

| Melting Point | 142–144°C | Capillary Tube | |

| HPLC Purity | 98.5% | C18 Column | |

| Mass (m/z) | 403.1 [M+H]⁺ | ESI-MS |

Challenges and Limitations

-

Low Yields : Benzylation reactions often suffer from steric hindrance, limiting yields to 20–30%.

-

Purification Complexity : Column chromatography is required to separate regioisomers, increasing time and cost.

-

Sensitivity to Moisture : The 2-chloro-4-fluorobenzyl chloride intermediate hydrolyzes readily, necessitating anhydrous conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the C4 Position

The 4-position of the quinazolinone ring undergoes nucleophilic substitution due to electron-withdrawing effects from adjacent carbonyl groups. Key reactions include:

This reactivity is critical for generating bioactive derivatives targeting EGFR kinases .

Reduction of the Quinazolinone Core

The carbonyl group at position 4 can be reduced under specific conditions:

Reduction pathways are highly dependent on catalyst choice and solvent systems .

Condensation and Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

These reactions enable modular synthesis of substituted quinazolines .

Demethylation of Methoxy Groups

Controlled demethylation modifies electronic properties of the scaffold:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Boron tribromide (BBr₃) | −78°C, CH₂Cl₂ | 6,7-Dihydroxyquinazolin-4-one | Regioselective for antitubulin activity |

| Hydrobromic acid (HBr) | Acetic acid, reflux | Partial demethylation | Requires optimization for reproducibility |

Demethylation is pivotal for enhancing solubility and target binding .

Functionalization of the Benzyl Group

The 2-chloro-4-fluorobenzyl moiety undergoes further derivatization:

Structural modifications here correlate with improved pharmacokinetic profiles .

Hydrolysis and Stability Studies

The compound exhibits pH-dependent hydrolysis:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH 1–3) | Cleavage of benzyl-quinazolinone bond | 2–4 hr |

| Alkaline (pH 10–12) | Methoxy group hydrolysis | >24 hr |

Stability data inform formulation strategies for drug development .

Key Synthetic Routes

A representative synthesis from veratrole involves:

| Step | Reaction | Key Reagents | Yield |

|---|---|---|---|

| 1 | Nitration | HNO₃, 0–5°C | 78% |

| 2 | Reduction | H₂/Pd-C, 25°C | 85% |

| 3 | Cyclization | POCl₃, DMF | 65% |

| 4 | Benzylation | 2-Chloro-4-fluorobenzyl bromide | 70% |

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Quinazolinone derivatives have shown promise as anticancer agents. Research indicates that 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one may inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting tumor growth factors.

- Antimicrobial Effects : Studies suggest that this compound possesses antimicrobial properties against various bacterial and fungal strains. The presence of methoxy groups enhances its interaction with microbial targets, leading to increased efficacy in inhibiting microbial growth .

- Anti-inflammatory Activity : In vitro studies have demonstrated that quinazolinone derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in cellular models .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis strategies. The general synthetic route includes:

- Formation of the Quinazoline Core : Starting from appropriate benzaldehydes and amines, the quinazoline structure is assembled through condensation reactions.

- Substitution Reactions : The chlorofluorobenzyl group is introduced via electrophilic aromatic substitution.

- Methoxylation : The addition of methoxy groups is achieved through methylation reactions.

The specific reactivity and binding affinity to target proteins such as enzymes or receptors are assessed through molecular docking simulations and biochemical assays.

Case Studies

Several studies have documented the applications of this compound:

- Study on Anticancer Activity : A recent study evaluated the compound's effect on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent against breast cancer.

- Antimicrobial Efficacy Assessment : In another study focusing on antimicrobial activity, this compound exhibited MIC values comparable to standard antibiotics against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one stands out due to its unique combination of substituents on the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class. This compound is characterized by a unique structure that includes a quinazoline core substituted with a chlorofluorobenzyl group and two methoxy groups. It has garnered attention for its potential pharmacological properties, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer activities. In particular, studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal) | 10 | Induction of apoptosis via intrinsic pathway |

| BT-20 (Breast) | 30 | Activation of caspases and ROS generation |

In a study involving the human colorectal cancer cell line HCT116, the compound was shown to induce apoptosis through several mechanisms:

- Cell Cycle Arrest : The compound caused G2 phase arrest.

- Caspase Activation : Increased levels of cleaved caspases (caspase-3, caspase-9) were observed.

- Nuclear Fragmentation : Morphological changes indicative of apoptosis were noted, including nuclear condensation and fragmentation .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been investigated for its antimicrobial effects. Quinazolinone derivatives are known to possess a range of antimicrobial activities against various pathogens. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Table 2: Summary of Biological Activities

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chlorofluorobenzyl + Dimethoxy | Anticancer, Antimicrobial |

| 2-(4-bromobenzyl)-6-methoxyquinazolin-4(3H)-one | Bromine instead of chlorine | Anticancer |

| 4-(trifluoromethyl)quinazolin-2(1H)-ones | Trifluoromethyl group | Antimicrobial |

Case Study: Apoptotic Mechanisms

In a detailed study on the effects of this compound on colon cancer cells (SW620), researchers found that treatment with this compound resulted in:

- Increased reactive oxygen species (ROS) levels.

- Caspase-dependent apoptosis , characterized by significant increases in cleaved PARP levels.

These findings suggest that the compound not only induces apoptosis but also enhances ROS production, which is critical in triggering apoptotic pathways .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic synthesis strategies. Variations in substituents on the quinazoline core significantly influence biological activity. For instance, different halogen substitutions can alter the compound's ability to bind to target proteins involved in cancer progression.

Table 3: Structure-Activity Relationships

| Substituent Type | Biological Activity |

|---|---|

| Chlorofluorobenzyl | High anticancer activity |

| Bromobenzyl | Moderate anticancer activity |

| Trifluoromethyl | Antimicrobial activity |

Q & A

Q. Table 1: Cerebroprotective Efficacy of Select Derivatives

| Compound | Necrosis Reduction (%) | Cognitive Deficit Improvement (%) |

|---|---|---|

| 3i | 23.1 | 60.2 |

| 3j | 27.9 | 57.9 |

| 3k | 24.2 | 55.3 |

| EMHPS* | 27.7 | 80.1 |

| *Ethylmethylhydroxypyridine succinate (reference drug) |

What experimental models are used to evaluate neuroprotective effects, and how do results compare to reference drugs?

Advanced Experimental Design Question

- In vivo models : Cerebral ischemia is induced via irreversible middle cerebral artery occlusion (Tamura method). Outcomes include necrosis area quantification (histopathology) and cognitive function assessment (Y-maze spontaneous alternation test) .

- In vitro assays : Acetylcholinesterase inhibition is measured using Ellman’s method (IC₅₀ = 1.8–4.2 mg/mL for derivatives vs. 2.4 mg/mL for donepezil) . Antiamyloid activity is assessed via Congo red binding to β-amyloid aggregates .

Discrepancies arise in comparing in vitro IC₅₀ values to in vivo efficacy, likely due to pharmacokinetic variability .

How do quinazolinone derivatives address contradictory data in cholinesterase inhibition and amyloid aggregation studies?

Advanced Data Contradiction Analysis

While derivatives show strong acetylcholinesterase inhibition (comparable to donepezil), their antiamyloid activity is moderate (<50% aggregation reduction vs. GV-791 reference) . This suggests dual mechanisms: primary effects on cholinergic pathways and secondary anti-inflammatory/antioxidant roles. Computational docking studies recommend optimizing substituent polarity to enhance amyloid binding .

What strategies improve the compound’s efficacy against protozoal infections like Acanthamoeba?

Advanced Lead Optimization Question

3-Aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives inhibit Acanthamoeba castellanii by targeting sterol biosynthesis (e.g., 14α-demethylase). Activity is enhanced with electron-withdrawing groups (e.g., -Cl, -F) at the benzyl position, as seen in structure-activity relationship (SAR) studies . Lead optimization involves balancing lipophilicity for membrane penetration and solubility for bioavailability .

What are the limitations in scaling up synthesis, and how can they be mitigated?

Advanced Synthesis Challenge Question

Key limitations include:

- Low yields (~75%) in heterocyclization due to disproportionation side reactions .

- Use of controlled substances (e.g., acetic anhydride) requiring regulatory compliance .

Mitigation strategies: - Replace acetic anhydride with propionic anhydride for safer heterocyclization .

- Optimize reaction stoichiometry and catalyst loading (e.g., DMF in glacial acetic acid) .

How is target validation performed for 14α-demethylase in antimicrobial studies?

Advanced Target Validation Question

14α-demethylase inhibition is validated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.